(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including stereoselective reactions and the use of specific reagents. One common method involves the following steps:
Stereoselective gem-dichlorocyclopropanation: of a suitable precursor.
Acylation: with aryl magnesium bromide (ArMgBr).
Stereocontrolled introduction: of the diphenylphosphanyl group.
Regiocontrolled benzannulation: to construct the naphthalene body.
Suzuki-Miyaura cross-couplings: to install additional aromatic groups.
Double alkynylation: to complete the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for developing new therapeutic agents .
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. For example, in catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is its combination of a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C34H34NOPS |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38?/m1/s1 |
InChI Key |
XBSXYNDYLLPLCL-OVFDOZPJSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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